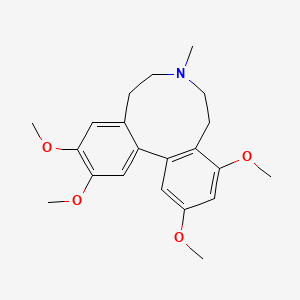
16-alpha-Methylyohimbol
Übersicht
Beschreibung
16-alpha-Methylyohimbol, also known as rauwolscine, is a natural alkaloid found in several plant species, including Rauwolfia serpentina and Pausinystalia yohimbe. It has been used in traditional medicine for centuries to treat various ailments, including hypertension, anxiety, and erectile dysfunction. Recently, there has been increased interest in 16-alpha-Methylyohimbol due to its potential as a research tool in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 16-alpha-Methylyohimbol is complex and not fully understood. However, it is known to interact with several different receptors in the brain, including alpha-2 adrenergic receptors and serotonin receptors. By blocking or activating these receptors, 16-alpha-Methylyohimbol can have a range of effects on the central nervous system, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 16-alpha-Methylyohimbol are diverse and depend on the dose and route of administration. In animal studies, it has been shown to increase blood pressure, heart rate, and body temperature, as well as stimulate the release of certain hormones such as cortisol and adrenaline. It has also been found to have effects on metabolism and energy balance, potentially making it useful for the treatment of obesity and related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 16-alpha-Methylyohimbol as a research tool is its ability to selectively target specific receptors in the brain. This makes it useful for studying the function of these receptors and their role in various neurological conditions. However, one limitation of 16-alpha-Methylyohimbol is its potential toxicity, which can vary depending on the dose and route of administration. Careful consideration must be given to the appropriate use of this compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 16-alpha-Methylyohimbol. One area of interest is in the development of new drugs that target specific receptors in the brain, based on the structure and properties of 16-alpha-Methylyohimbol. Another area of research is in the use of 16-alpha-Methylyohimbol as a tool for studying the neural circuits and pathways involved in various neurological conditions. Finally, there is potential for 16-alpha-Methylyohimbol to be used as a therapeutic agent for a range of conditions, including depression, anxiety, and obesity.
Wissenschaftliche Forschungsanwendungen
16-alpha-Methylyohimbol has several potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where it has been shown to have a range of effects on the central nervous system. For example, 16-alpha-Methylyohimbol has been found to block the activity of certain receptors in the brain, which may have implications for the treatment of conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
(1S,15R,18S,19R,20S)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-12-16-10-18-20-15(14-4-2-3-5-17(14)21-20)8-9-22(18)11-13(16)6-7-19(12)23/h2-5,12-13,16,18-19,21,23H,6-11H2,1H3/t12-,13+,16-,18+,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCOGXBNLMAMMD-KOYAIAQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970228 | |
| Record name | 16-Methylyohimban-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-alpha-Methylyohimbol | |
CAS RN |
549-79-1 | |
| Record name | Yohimban-17-alpha-ol, 16-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methylyohimban-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline](/img/structure/B3343602.png)










